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Compound of Interest

Compound Name: 3,4-Dimethoxybenzamide

Cat. No.: B075079 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4-
Dimethoxybenzamide, a key intermediate in the synthesis of various pharmaceutical

compounds. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with detailed experimental protocols for data

acquisition.
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Property Value

Chemical Name 3,4-Dimethoxybenzamide

Synonyms Veratramide

Molecular Formula C₉H₁₁NO₃

Molecular Weight 181.19 g/mol

CAS Number 1521-41-1

Chemical Structure

Spectroscopic Data
The following sections provide a detailed analysis of the NMR, IR, and Mass Spec data for 3,4-
Dimethoxybenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound.

¹H NMR (Proton NMR) Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.5 Multiplet 2H
Aromatic CH (H-2, H-

6)

~6.9 Doublet 1H Aromatic CH (H-5)

~5.8 Broad Singlet 2H -CONH₂

~3.9 Singlet 6H 2 x -OCH₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm) Assignment

~169.0 Carbonyl C=O

~151.0, ~148.0 Aromatic C-O

~126.0 Aromatic C (Quaternary)

~119.0, ~110.0, ~109.0 Aromatic CH

~55.0 Methoxy -OCH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3150 Strong N-H Stretch (Amide)

3050 - 3000 Medium Aromatic C-H Stretch

2950 - 2850 Medium Aliphatic C-H Stretch (-OCH₃)

1680 - 1640 Strong C=O Stretch (Amide I)

1620 - 1580 Medium N-H Bend (Amide II)

1600 - 1450 Medium Aromatic C=C Stretch

1270 - 1200 Strong Aryl-O Stretch (Asymmetric)

1050 - 1000 Strong Aryl-O Stretch (Symmetric)

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The molecular weight and fragmentation pattern can be used to determine the structure of a

compound.

Predicted Mass Spectrometry Data[1]

Adduct m/z

[M+H]⁺ 182.08118

[M+Na]⁺ 204.06312

[M-H]⁻ 180.06662

[M]⁺ 181.07335

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol
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Sample Preparation: A sample of 5-10 mg of 3,4-Dimethoxybenzamide is dissolved in

approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl

Sulfoxide-d₆, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be

added as an internal standard (0 ppm).

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

¹H NMR Acquisition: The instrument is tuned and shimmed for the specific sample. A

standard one-pulse ¹H NMR experiment is performed. Key parameters include a 90° pulse

angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. A larger number

of scans is typically required due to the lower natural abundance of ¹³C.

FTIR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation: Approximately 1-2 mg of 3,4-Dimethoxybenzamide is finely ground

with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and

pestle until a homogenous mixture is obtained.

Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure

(several tons) using a hydraulic press to form a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The

spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure

KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction: A small amount of the solid 3,4-Dimethoxybenzamide sample is

introduced into the mass spectrometer, typically via a direct insertion probe. The sample is

then heated to induce vaporization.

Ionization: The vaporized sample molecules are bombarded with a high-energy electron

beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of ions as a function of their m/z ratio.

Mandatory Visualization
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Structural Elucidation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of 3,4-
Dimethoxybenzamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075079#spectral-data-of-3-4-dimethoxybenzamide-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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